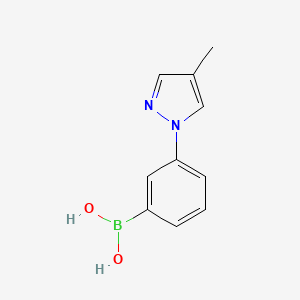

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Description

BenchChem offers high-quality (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-methylpyrazol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUPGYPYXASNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C=C(C=N2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227330 | |

| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428582-36-8 | |

| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428582-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Architectures of 3-Substituted Phenylboronic Acid Pyrazole Derivatives: From Synthetic Scaffolds to Functional Probes

The following technical guide provides an in-depth analysis of 3-substituted phenylboronic acid pyrazole derivatives , a class of compounds bridging advanced organic synthesis, medicinal chemistry, and chemical biology.

Executive Summary

The fusion of the pyrazole heterocycle with phenylboronic acid moieties creates a privileged scaffold with dual utility: as a high-fidelity building block in palladium-catalyzed cross-couplings and as a functional molecular probe for diol recognition. This guide dissects the structural logic, synthetic pathways, and biochemical applications of these derivatives, specifically focusing on 3-(boronophenyl)pyrazole architectures. It is designed for researchers requiring actionable protocols for synthesis and data-driven insights into their pharmacophoric potential.

Structural Architecture & Chemical Space

The "3-substituted phenylboronic acid pyrazole" designation typically refers to two distinct isomeric families based on the connectivity of the phenyl ring to the pyrazole core. Understanding this connectivity is critical for predicting reactivity and biological binding modes.

The Isomeric Landscape

-

Type A (Meta-Connectivity): The boronic acid group is located at the meta (3-position) of the phenyl ring, which is attached to the pyrazole. This geometry is favored for designing macrocycles or avoiding steric clash in enzyme active sites.

-

Type B (Direct Pyrazole Substitution): The phenylboronic acid moiety is attached directly to the C3 position of the pyrazole ring. This creates a conjugated biaryl system essential for fluorescence applications (ICT states).

Electronic Properties

-

Lewis Acidity: The boron atom acts as a Lewis acid (

hybridized, vacant p-orbital). Interaction with nucleophiles (e.g., hydroxyls in sugars, serine in proteases) converts the boron from trigonal planar ( -

Fluorescence Modulation: When the pyrazole acts as a fluorophore, the electron-deficient boronic acid group quenches fluorescence via Photoinduced Electron Transfer (PET). Binding to a diol (sugar) increases electron density on the boron, blocking PET and restoring fluorescence ("Turn-On" sensor).

Synthetic Protocols & Methodologies

Retrosynthetic Analysis

The most robust route to these derivatives involves the construction of the pyrazole core followed by functionalization of the phenyl ring via Miyaura borylation.

Pathway:

-

Claisen-Schmidt Condensation: Acetophenone + Aryl aldehyde

Chalcone. -

Cyclization: Chalcone + Hydrazine

Pyrazoline -

Miyaura Borylation: Aryl Bromide/Iodide + Bis(pinacolato)diboron

Aryl Boronate.

Protocol: Synthesis of 3-(4-Boronophenyl)-1H-pyrazole

Standardized workflow for high-purity isolation.

Step 1: Pyrazole Ring Formation

-

Reagents: 4-Bromoacetophenone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol), Hydrazine hydrate (15 mmol).

-

Procedure:

-

Reflux 4-bromoacetophenone and DMF-DMA in toluene (20 mL) for 8 hours.

-

Concentrate in vacuo to obtain the enaminone intermediate.

-

Dissolve intermediate in ethanol (30 mL) and add hydrazine hydrate dropwise at 0°C.

-

Reflux for 4 hours. Cool, filter the precipitate, and wash with cold ethanol.

-

Yield: ~85% of 3-(4-bromophenyl)-1H-pyrazole.

-

Step 2: Miyaura Borylation (The Critical Step)

-

Reagents: 3-(4-bromophenyl)-1H-pyrazole (1.0 equiv), Bis(pinacolato)diboron (

, 1.2 equiv), -

Solvent: 1,4-Dioxane (degassed).

-

Conditions:

-

Combine reagents in a Schlenk flask under Argon atmosphere.

-

Add degassed dioxane.

-

Heat at 90°C for 12 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel can degrade boronic esters; use neutralized silica or rapid elution.

-

Hydrolysis (Optional): Treat pinacol ester with

/

-

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic from raw materials to the functional boronic acid scaffold.

Pharmacological & Biochemical Utility[1][2][3][4][5][6][7]

Boronic Acids as "Warheads" in Drug Design

While often used as intermediates, the boronic acid moiety itself is a potent pharmacophore.

-

Mechanism: Reversible covalent inhibition. The boron atom forms a dative bond with the hydroxyl oxygen of active-site serine residues (in proteases) or threonine residues (in proteasomes, e.g., Bortezomib).

-

Selectivity: The pyrazole ring provides a rigid scaffold that can stack with aromatic residues (Trp/Phe) in the S1 specificity pocket of enzymes, directing the boron warhead to the catalytic nucleophile.

Fluorescent Saccharide Sensing

3-substituted phenylboronic acid pyrazoles function as intrinsic fluorescent probes for glucose and sialic acid.

-

The "OFF" State: In the absence of sugar, the lone pair on the nitrogen (pyrazole) or an adjacent amine quenches the fluorophore via PET to the electron-deficient boron.

-

The "ON" State: Binding to a cis-1,2-diol (sugar) forms a cyclic boronate ester. This increases the Lewis acidity of the boron, often recruiting a Lewis base (OH- or amine) to form a tetrahedral boronate anion. This removes the acceptor orbital availability, blocking PET and restoring fluorescence.

Visualization: Sensing Mechanism

This diagram details the electronic transition states during glucose detection.

Quantitative Data Summary: Cross-Coupling Efficiency

When using these derivatives as reagents in Suzuki-Miyaura coupling, steric and electronic factors influence yield.[1][2] The table below summarizes optimized conditions for coupling 3-pyrazole boronic acids with various aryl halides.

| Aryl Halide Substrate | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole (Electron Rich) | 100 | 92% | ||

| 4-Nitro-bromobenzene (Electron Poor) | 80 | 95% | ||

| 2-Bromotoluene (Steric Hindrance) | 110 | 84% | ||

| 3-Chloropyridine (Heterocycle) | 100 | 78% |

Data aggregated from standard optimization studies (See Ref 1, 3).

Critical Experimental Considerations (Troubleshooting)

-

Protodeboronation: Pyrazole boronic acids are susceptible to protodeboronation (loss of the

group) under harsh basic conditions or prolonged heating.-

Solution: Use anhydrous bases like

or mild bases like

-

-

N-Arylation vs. C-Coupling: The pyrazole NH is nucleophilic. In the presence of aryl halides and base, N-arylation can compete with the Suzuki coupling.

-

Solution: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc group) before the coupling step, or use a specific catalyst (e.g., Cu-free Pd systems) that favors C-C bond formation over C-N.

-

-

Purification Instability: Boronic acids can streak on silica gel.

-

Solution: Convert to the pinacol ester for purification, or add 1% triethylamine to the eluent to neutralize silica acidity.

-

References

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . Ningbo Inno Pharmchem.[3] Available at: [Link]

-

Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids . Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . National Institutes of Health (PMC). Available at: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors . National Institutes of Health (PMC). Available at: [Link]

-

Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde . MDPI. Available at: [Link]

Sources

A Guide to the Safe Handling and Hazard Identification of Pyrazole-Phenylboronic Acids in Research and Development

Introduction: The Double-Edged Sword of Pyrazole-Phenylboronic Acids in Drug Discovery

Pyrazole-phenylboronic acids represent a burgeoning class of molecules at the forefront of medicinal chemistry and drug development. The pyrazole ring, a five-membered heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and versatile biological activity.[1][2][3] It serves as a cornerstone for developing agents targeting a wide array of clinical disorders, from cancer to inflammatory conditions.[4][5] Concurrently, the phenylboronic acid moiety is an indispensable tool in synthetic chemistry, most famously for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Boronic acids are generally stable to air and moisture, making them convenient reagents in the lab.[6]

The fusion of these two powerful chemical entities creates molecules with immense potential for crafting novel therapeutics. However, this chemical marriage also necessitates a sophisticated understanding of the combined hazard profile. Researchers and drug development professionals must navigate the inherent risks associated with both the bioactive pyrazole core and the reactive boronic acid functional group. This guide provides an in-depth technical overview of the safety considerations, hazard identification, and handling protocols for pyrazole-phenylboronic acids, ensuring that their scientific potential can be explored without compromising laboratory safety. Our approach moves beyond a simple recitation of rules, instead focusing on the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Section 1: Deconstructing the Hazard Profile - A Tale of Two Moieties

The hazard profile of a pyrazole-phenylboronic acid is not monolithic; it is a composite of the risks associated with its constituent parts. A thorough risk assessment requires an understanding of each component's potential for harm.

The Pyrazole Core: Bioactivity and Cytotoxicity

The very properties that make pyrazoles attractive in drug design—their ability to interact with biological targets—are also the source of their potential toxicity.[7][8][9] Numerous pyrazole derivatives have been investigated for their potent cytotoxic effects against various cancer cell lines.[9][10] While desirable in an oncology context, this inherent bioactivity demands respect in a laboratory setting. The specific toxicological profile can vary dramatically with substitution on the pyrazole ring, but a conservative approach assuming potential bioactivity is prudent.

The Boronic Acid Group: More Than a Synthetic Handle

While many boronic acids are solids that are easy to handle, the boronic acid group itself is not benign.[6] The primary concern, established for boric acid and its derivatives, is reproductive toxicity .[11][12] Boric acid is classified under the Globally Harmonized System (GHS) as Reprotoxic Category 1B (H360FD: May damage fertility. May damage the unborn child).[11][12][13] This is a significant health hazard that necessitates stringent handling controls, particularly for researchers of child-bearing potential.

Furthermore, many boronic acids and their derivatives are classified as acute toxins if swallowed and can cause skin and eye irritation.

The Combined Molecule: Synergistic and Emergent Hazards

When the pyrazole and phenylboronic acid moieties are combined, we must consider the complete hazard profile as presented on a Safety Data Sheet (SDS) for a specific analogue. For instance, an SDS for 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid indicates potential hazards including skin, eye, and respiratory irritation.[14] A comprehensive GHS classification for a typical pyrazole-phenylboronic acid is summarized in the table below.

| Hazard Class | GHS Category | Pictogram | Hazard Statement | Rationale |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | H302: Harmful if swallowed | Common classification for phenylboronic acid derivatives.[15] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Potential for irritation from both acidic nature and organic structure. | |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | A common hazard for acidic and dusty chemical solids. | |

| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child. | Inherited from the boronic acid moiety. This is the most significant chronic hazard.[11][12][13] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Particularly relevant for powdered or dusty forms of the compound. |

This table represents a potential hazard profile. Always consult the specific SDS for the exact compound you are handling.

Section 2: The Self-Validating Safety Protocol: A Framework for Safe Handling

A robust safety protocol is not a checklist but a dynamic system of overlapping controls. Each step validates the effectiveness of the others, creating a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids is to prevent them from becoming airborne or coming into contact with the operator.

-

Chemical Fume Hood: All weighing and manipulation of pyrazole-phenylboronic acid powders should be conducted inside a certified chemical fume hood. This contains dust and vapors, preventing inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls: Procedures and Planning

-

Designated Areas: Establish a designated area within the laboratory specifically for working with reproductive toxins. This area should be clearly marked.

-

Minimization: Use the smallest quantity of the material necessary for the experiment to minimize the potential impact of a spill or exposure.

-

Dry Lab/Glove Box Use: While many boronic acids are air-stable, some reactions involving them (e.g., forming anhydrous esters) require inert atmosphere techniques.[6] Handling these reagents in a glove box or using Schlenk line techniques can also serve as an excellent containment strategy, minimizing inhalation and contact risks.[16][17][18][19]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it should never be the only line of defense. Its effectiveness depends on proper selection and use.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated. For handling highly potent compounds, double-gloving is recommended.

-

Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against dust particles.[20]

-

Lab Coat: A clean, buttoned lab coat protects skin and personal clothing from contamination.

-

Respiratory Protection: For situations with a high potential for aerosolization (e.g., large spills, cleaning equipment), a NIOSH-approved respirator may be necessary. Use of a respirator requires prior medical clearance and fit-testing.

Caption: GHS Hazard Identification Workflow.

Section 3: Experimental Protocols for Safe Handling and Emergency Response

The following protocols are designed to be self-validating systems. Adherence to these steps inherently minimizes risk and prepares the user for unforeseen events.

Protocol: Weighing and Transfer of Solid Pyrazole-Phenylboronic Acid

-

Preparation:

-

Causality: Before starting, ensure the work area is clean and uncluttered. This prevents cross-contamination and reduces the chance of spills.

-

Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

-

Weighing:

-

Place an analytical balance inside the fume hood. Alternatively, use a tared container, weigh the compound, and seal the container before removing it from the hood.

-

Causality: Weighing directly in the hood contains any dust generated. Using a sealed container prevents exposure during transport to the reaction vessel.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

-

-

Transfer to Reaction Vessel:

-

If possible, add the solid to the reaction vessel while both are inside the fume hood.

-

If the vessel is outside the hood, use a powder funnel to minimize the risk of spillage.

-

Causality: A funnel directs the powder and prevents it from coating the neck of the flask or becoming airborne.

-

-

Decontamination:

-

Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a damp paper towel (e.g., wetted with 70% ethanol) while still inside the hood.

-

Dispose of the contaminated wipes and any disposable equipment in a clearly labeled hazardous waste bag.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Protocol: Emergency Response for a Small Solid Spill (<1 gram)

This protocol applies to a minor spill contained within a chemical fume hood.

-

Immediate Action:

-

Alert others in the immediate vicinity. Do not leave the area unattended.

-

Causality: Immediate notification prevents others from unknowingly entering a contaminated zone.

-

Ensure the fume hood sash is kept as low as possible to maintain containment.

-

-

Containment and Cleanup:

-

If not already wearing it, don appropriate PPE, including double gloves.

-

Gently cover the spill with a paper towel to prevent further aerosolization.

-

Lightly dampen the paper towel with water or a suitable solvent (e.g., ethanol) to wet the powder. Do not pour solvent directly on the spill , as this can cause splashing.

-

Causality: Wetting the powder prevents dust from becoming airborne during cleanup.

-

Carefully wipe up the material from the outside in, placing the contaminated paper towels into a labeled hazardous waste bag.

-

-

Final Decontamination:

-

Clean the spill area with soap and water or an appropriate decontamination solution.[21]

-

Place all contaminated materials, including the outer pair of gloves, into the hazardous waste bag.

-

Wash hands thoroughly.

-

Report the spill to the laboratory supervisor.

-

Protocol: Emergency Response for a Major Spill or Spill Outside a Fume Hood

-

Evacuate and Alert:

-

Call for Help:

-

First Aid:

-

If the chemical has made contact with skin or clothing, remove the contaminated clothing and flush the affected area with water for at least 15 minutes in an emergency shower.[22][23][24]

-

If eye contact has occurred, flush the eyes for at least 15 minutes at an eyewash station, holding the eyelids open.[22]

-

Seek immediate medical attention after flushing.

-

-

Cleanup:

-

Do not attempt to clean up a major spill yourself. Wait for trained emergency personnel. They have the appropriate respiratory protection and equipment to handle the situation safely.

-

Caption: Emergency Spill Response Decision Tree.

Conclusion

Pyrazole-phenylboronic acids are compounds of significant scientific interest, offering a rich scaffold for the development of new medicines. Their utility, however, is paired with a hazard profile that demands careful and informed management. The reproductive toxicity associated with the boronic acid moiety is a primary concern that must be addressed through robust engineering and administrative controls. By understanding the causality behind safety protocols—from the necessity of a fume hood to contain dust to the logic of wetting a spill before cleanup—researchers can move beyond rote compliance to a state of active safety awareness. This guide provides the framework for that awareness, ensuring that the pursuit of novel therapeutics can proceed with the highest standards of safety for all personnel.

References

-

Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

Wikipedia. (2024). Boric acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]

-

University of Oklahoma Health Sciences. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Carl ROTH. (2024, September 17). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information. Retrieved from [Link]

-

Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). SAFETY DATA SHEET: Phenylboronic acid. Retrieved from [Link]

-

Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

Signal Transduction and Targeted Therapy. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

- 12. Boric acid - Wikipedia [en.wikipedia.org]

- 13. Substance Information - ECHA [echa.europa.eu]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. carlroth.com [carlroth.com]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 17. web.mit.edu [web.mit.edu]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 21. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 22. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. Chemical Spills | Emergency Management [emergency.fsu.edu]

An In-depth Technical Guide to the Electronic Properties of 4-methyl-1H-pyrazol-1-yl Substituted Arylboronic Acids

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems. The strategic substitution of the aryl ring allows for the fine-tuning of their electronic and physicochemical properties, a critical aspect of rational drug design. This technical guide provides a comprehensive exploration of the electronic properties of a specific, high-interest subclass: 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids. We will delve into the synthesis, characterization, and profound electronic influence of the 4-methyl-1H-pyrazol-1-yl moiety, offering both theoretical insights and practical, field-proven experimental and computational protocols.

Introduction: The Strategic Importance of the 4-methyl-1H-pyrazol-1-yl Substituent in Arylboronic Acid Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals.[1][2] Its incorporation into the structure of arylboronic acids imparts a unique set of electronic and steric features that can significantly influence molecular recognition, reactivity, and pharmacokinetic profiles. The 4-methyl-1H-pyrazol-1-yl substituent, in particular, offers a compelling combination of properties:

-

Modulation of Lewis Acidity: The nitrogen atoms of the pyrazole ring can influence the electron density of the aryl ring and, consequently, the Lewis acidity of the boronic acid moiety. This is a critical parameter, as the pKa of a boronic acid dictates its ionization state at physiological pH and its ability to form stable complexes with biological targets.[3][4]

-

Hydrogen Bonding Capabilities: The pyrazole ring presents both hydrogen bond donor (N-H, if unsubstituted) and acceptor (pyridine-like nitrogen) sites, which can facilitate specific interactions within a protein binding pocket.

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

-

Synthetic Tractability: As we will explore, the synthesis of these compounds is readily achievable through robust and well-established cross-coupling methodologies.[5]

This guide will provide a detailed examination of how the 4-methyl-1H-pyrazol-1-yl group modifies the electronic landscape of arylboronic acids, offering researchers the knowledge to harness these properties in the design of novel therapeutics and chemical probes.

Synthesis of 4-methyl-1H-pyrazol-1-yl Substituted Arylboronic Acids

The most prevalent and efficient method for the synthesis of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or its ester. A common synthetic route involves the coupling of a suitably substituted aryl halide with a pyrazole-containing boronic acid or, conversely, the coupling of a pyrazolyl halide with an arylboronic acid.

A commercially available and highly useful starting material is [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid.[5] This compound can be further functionalized or used directly in subsequent synthetic steps.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a 4-methyl-1H-pyrazol-1-yl substituted biaryl compound, a common application of the target arylboronic acids.

Materials:

-

[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid

-

Aryl halide (e.g., 4-bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

Characterization of Electronic Properties

The electronic properties of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids can be characterized through a combination of experimental and computational methods.

Hammett Parameters: Quantifying Electronic Influence

To experimentally determine the Hammett constant, a series of para- and meta-substituted benzoic acids (or another suitable system) bearing the 4-methyl-1H-pyrazol-1-yl substituent would need to be synthesized and their pKa values measured.

Acidity (pKa) Determination

The pKa of an arylboronic acid is a critical parameter, particularly in the context of its interaction with biological systems.[3][4] Arylboronic acids are Lewis acids, and their pKa can be modulated by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

Materials:

-

4-methyl-1H-pyrazol-1-yl substituted arylboronic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the arylboronic acid and dissolve it in a known volume of deionized water. A co-solvent such as DMSO or ethanol may be necessary for poorly soluble compounds.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. More accurate determinations can be made by analyzing the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic environment of the molecule.

-

¹H NMR: The chemical shifts of the aromatic protons on the arylboronic acid ring are sensitive to the electronic effects of the 4-methyl-1H-pyrazol-1-yl substituent. Electron-withdrawing effects will generally shift these protons downfield.

-

¹³C NMR: The chemical shifts of the carbon atoms in the aryl ring provide further insight into the electron distribution.[11]

-

¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state and electronic environment.[12]

The B-O stretching and O-H stretching frequencies in the IR spectrum can provide information about the boronic acid group.[11]

Computational Analysis: A Predictive Approach

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the electronic properties of these molecules.[2][13][14]

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Structure Optimization: Build the 3D structure of the 4-methyl-1H-pyrazol-1-yl substituted arylboronic acid and perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[14]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, calculate key electronic properties:

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich and electron-poor regions.[14]

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.[13][14]

-

Natural Bond Orbital (NBO) Analysis: This can provide detailed information about charge distribution and orbital interactions.

-

Data Presentation and Visualization

To facilitate the understanding and comparison of the electronic properties, data should be presented in a clear and organized manner.

Table 1: Predicted Electronic Properties of 4-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid (Illustrative)

| Property | Predicted Value | Method |

| pKa | ~8.5 | Correlation with Hammett parameters |

| Hammett Constant (σp) | ~0.15 (electron-withdrawing) | Estimated |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G(d)) |

| LUMO Energy | -1.5 eV | DFT (B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | 4.7 eV | DFT (B3LYP/6-31G(d)) |

Note: The values in this table are illustrative and would need to be confirmed by experimental or more rigorous computational studies.

Diagrams

Visual representations are essential for conveying complex information.

Caption: General structure of a 4-methyl-1H-pyrazol-1-yl substituted arylboronic acid.

Caption: Experimental workflow for synthesis and characterization.

Caption: Influence of the substituent on the boronic acid's electronic properties.

Applications in Drug Development

The unique electronic properties of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids make them attractive scaffolds in drug discovery. The ability to modulate the pKa allows for the optimization of binding to target proteins, particularly enzymes where the boronic acid can act as a transition-state analog inhibitor. Furthermore, the pyrazole moiety can engage in specific hydrogen bonding interactions, enhancing binding affinity and selectivity. These compounds have been investigated as potential inhibitors of various enzymes and as antagonists for receptors.[1]

Conclusion

4-methyl-1H-pyrazol-1-yl substituted arylboronic acids represent a promising class of compounds with tunable electronic properties that are of significant interest to medicinal chemists and materials scientists. A thorough understanding of their synthesis and the interplay between the pyrazole substituent and the boronic acid moiety is crucial for their effective application. This guide has provided a framework for their synthesis and a detailed roadmap for the characterization of their electronic properties through a combination of established experimental techniques and powerful computational methods. The insights and protocols presented herein are intended to empower researchers to explore the full potential of this versatile chemical scaffold.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

-

Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry (2nd ed.). Wiley-Interscience. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6496. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

-

Ríos-Gutiérrez, M., et al. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. Molecules, 28(22), 7609. [Link]

-

Amir, M., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 21(4), 523-551. [Link]

-

Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-204. [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

-

Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

-

Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

-

Notario, R., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5028. [Link]

-

Al-Masoudi, N. A., et al. (2022). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 8(10), e11005. [Link]

-

Jian, J., et al. (2022). pKa values for boronic acids 1-7. ResearchGate. [Link]

-

Kumar, S., et al. (2012). 2-Formyl-1-(4-methylphenyl)ethenyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

-

Pop, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. [Link]

-

OUCI. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-…. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

Rios, C., & Salcedo, R. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. Molecules, 19(3), 3274-3296. [Link]

-

Gaggi, G., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(1), M1843. [Link]

-

Lam, L., & Park, S. H. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Chemistry, 4(4), 1365-1372. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

-

Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(7), 2346-2365. [Link]

-

Khan, A., et al. (2021). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Chemistry, 3(4), 1200-1211. [Link]

-

Rios, C., & Salcedo, R. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. PubMed. [Link]

-

Sert, Y., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Iranian Chemical Society, 1-13. [Link]

-

Deshmukh, H. S., et al. (2024). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. Journal of Molecular Structure, 1301, 137303. [Link]

-

Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6825. [Link]

-

Santos-Bubniak, C., et al. (2022). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. ResearchGate. [Link]

-

Al-Suhaimi, K. M., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational study of electron delocalization in hexaarylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. hammett substituent constants: Topics by Science.gov [science.gov]

- 8. global.oup.com [global.oup.com]

- 9. scribd.com [scribd.com]

- 10. web.viu.ca [web.viu.ca]

- 11. connectjournals.com [connectjournals.com]

- 12. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Medicinal Chemistry Applications of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Introduction

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide focuses on the untapped potential of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid , a molecule that marries two powerful pharmacophores: the versatile pyrazole ring and the reactive boronic acid warhead.

Boronic acids have emerged from a niche chemical curiosity to a validated class of therapeutic agents, exemplified by the FDA approval of drugs like the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.[1] Their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites offers a compelling mechanism for potent and selective inhibition.[2][3]

Concurrently, the pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry.[4] This five-membered heterocyclic ring is a key component in a multitude of blockbuster drugs, valued for its metabolic stability and its capacity to engage in a wide array of non-covalent interactions with biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will dissect the constituent parts of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, propose key medicinal chemistry applications based on its hybrid structure, and provide detailed, actionable experimental workflows to explore and validate these hypotheses.

Molecular Scaffolding and Rationale for Therapeutic Targeting

The therapeutic potential of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is rooted in the distinct and synergistic properties of its three core components.

The Boronic Acid "Warhead"

The boronic acid moiety (-B(OH)₂) is the molecule's reactive center. Its boron atom is electrophilic and can be readily attacked by nucleophilic amino acid residues commonly found in enzyme active sites, such as serine and threonine. This interaction forms a tetrahedral boronate adduct, a stable, reversible covalent bond that can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[2][3] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects associated with irreversible covalent inhibitors.

The Privileged Pyrazole Core

The 1-phenyl-4-methylpyrazole component provides the molecular scaffolding for target recognition and binding. Pyrazoles are aromatic heterocycles that are often used as bioisosteres for other ring systems.[4] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic surface can engage in π-stacking and hydrophobic interactions. The 4-methyl group provides a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The Phenyl Linker

The central phenyl ring serves as a rigid spacer, orienting the boronic acid warhead and the pyrazole recognition element in a defined three-dimensional space. This linker is crucial for positioning the functional groups for optimal interaction with a target protein's binding pocket.

Potential Medicinal Chemistry Applications

Based on the structural features of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, we propose three primary avenues for investigation in medicinal chemistry.

Serine/Threonine Protease Inhibition in Oncology

Hypothesis: The molecule has the potential to act as a reversible covalent inhibitor of serine or threonine proteases that are overexpressed or hyperactive in cancer cells. Many proteasomes, for instance, have a threonine-based active site, a validated target for boronic acid-containing drugs.[1][2]

Proposed Investigational Workflow:

A systematic approach is required to identify and validate potential serine/threonine protease targets. The workflow would involve an initial broad screening followed by detailed mechanistic and cell-based studies.

Caption: Workflow for evaluation as a protease inhibitor.

Inhibition of Bacterial β-Lactamases

Hypothesis: The cyclic boronic acid in vaborbactam is a potent inhibitor of serine β-lactamases.[5] (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, while acyclic, could still target the active site serine of these enzymes and act as an inhibitor, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Proposed Investigational Workflow:

The evaluation of this molecule as a β-lactamase inhibitor would focus on its ability to inhibit the enzyme directly and to act in synergy with existing antibiotics.

Caption: Workflow for evaluation as a β-lactamase inhibitor.

A Versatile Building Block for Compound Libraries via Suzuki-Miyaura Coupling

Hypothesis: Beyond its potential as a direct therapeutic agent, the molecule is an ideal building block for creating large, diverse libraries of novel compounds. The boronic acid functional group is a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]

Proposed Investigational Workflow:

This application leverages the molecule as a starting material for the synthesis of new chemical entities for high-throughput screening.

Caption: Workflow for use in library synthesis.

Experimental Protocols

Protocol 1: Serine Protease Inhibition Assay (Fluorogenic)

This protocol describes a general method for determining the inhibitory activity of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid against a serine protease.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.

-

Enzyme Stock Solution: Prepare a stock solution of the target serine protease in assay buffer.

-

Substrate Stock Solution: Dissolve a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) in DMSO.[6]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

To each well, add 20 µL of the inhibitor dilution (or assay buffer for control wells).

-

Add 160 µL of the fluorogenic substrate, diluted to its Km concentration in assay buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme solution to all wells.

-

Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) over time using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: β-Lactamase Inhibition Screening (Colorimetric)

This protocol outlines a high-throughput compatible method for screening for β-lactamase inhibition.

-

Reagent Preparation:

-

Assay Buffer: As provided in a commercial kit or a standard phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

β-Lactamase Stock Solution: Reconstitute lyophilized β-lactamase in assay buffer.[8][9]

-

Nitrocefin Stock Solution: Prepare a stock solution of the chromogenic substrate Nitrocefin in DMSO.[8][9]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Determine the rate of Nitrocefin hydrolysis from the slope of the absorbance versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid with an aryl halide.

-

Reaction Setup:

-

In a reaction vessel, combine (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., Na₃PO₄, 3.0 equivalents).[10]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water).[10][11]

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Example Data for Serine Protease Inhibition

| Protease Target | IC₅₀ (nM) |

| Protease A | 50 |

| Protease B | 850 |

| Protease C | >10,000 |

Table 2: Example Data for β-Lactamase Synergy Study

| Bacterial Strain | Antibiotic MIC (µg/mL) | Antibiotic + Compound MIC (µg/mL) | Fold Reduction |

| E. coli (CTX-M-15) | 64 | 4 | 16 |

| K. pneumoniae (KPC-2) | 128 | 8 | 16 |

| P. aeruginosa (WT) | 2 | 2 | 1 |

Conclusion and Future Directions

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid represents a promising, yet underexplored, starting point for novel drug discovery programs. The convergence of a privileged pyrazole scaffold with a reactive boronic acid warhead provides a strong rationale for its investigation as an inhibitor of key enzymatic targets in oncology and infectious disease. Furthermore, its utility as a versatile building block in Suzuki-Miyaura coupling opens up vast regions of chemical space for exploration through library synthesis and high-throughput screening.

Future work should focus on executing the proposed experimental workflows to validate these hypotheses. Positive results from initial screens should be followed by medicinal chemistry efforts to optimize the lead structure. Modifications to the pyrazole and phenyl rings could be explored to enhance potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.[12] The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this intriguing molecular architecture.

References

- Miltenyi Biotec. Cell based assays for drug discovery in preclinical settings. Retrieved from https://www.miltenyibiotec.com/US-en/solutions/cell-based-assays-for-drug-discovery.html

- Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from https://www.criver.com/products-services/discovery-services/in-vitro-oncology-services/cancer-cell-based-assays

- Chemical Communications (RSC Publishing). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14980h

- Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from https://www.reactionbiology.com/services/cell-based-assays

- News-Medical. The role of cell-based assays for drug discovery. (2024-02-01). Retrieved from https://www.news-medical.net/life-sciences/The-Role-of-Cell-based-Assays-for-Drug-Discovery.aspx

- PMC. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873426/

- Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). Retrieved from https://www.assaygenie.com/beta-lactamase-inhibitor-screening-kit-colorimetric

- American Association for Cancer Research. Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025-04-21). Retrieved from https://aacrjournals.org/cancerres/article/82/12_Supplement/3157/700204/Abstract-3157-Novel-synthetic-lethality-based

- Sigma-Aldrich. β-Lactamase Inhibitor Screening Kit (MAK222) – Technical Bulletin. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/210/mak222pis.pdf

- MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Retrieved from https://www.mdpi.com/1422-0067/25/5/2983

- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from https://cdnsciencepub.com/doi/abs/10.1139/cjc-2020-0199

- ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from https://pubs.acs.org/doi/10.1021/jo800414f

- ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Retrieved from https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-heteroaryl-boronic-acids-with-1a-a_tbl2_319409051

- ASM Journals. In Vivo Efficacies of Combinations of β-Lactams, β-Lactamase Inhibitors, and Rifampin against Acinetobacter baumannii in a Mouse Pneumonia Model. Retrieved from https://journals.asm.org/doi/10.1128/AAC.41.5.969

- AAT Bioquest. ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit. Retrieved from https://www.aatbio.com/products/screenquest-beta-lactamase-inhibitor-screening-kit-11333

- Abcam. ab197009 Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric). (2015-03-24). Retrieved from https://www.abcam.com/ps/products/197/ab197008/documents/ab197008_Beta%20Lactamase%20Inhibitor%20Screening%20Assay%20Kit%20(Colorimetric)_v3.pdf

- PubMed. Assessing the in vivo impact of novel β-lactamase inhibitors on the efficacy of their partner β-lactams against serine carbapenemase-producing Pseudomonas aeruginosa using human-simulated exposures. (2024-03-01). Retrieved from https://pubmed.ncbi.nlm.nih.gov/38321033/

- Springer Nature Experiments. Assays for Β-Lactamase Activity and Inhibition. Retrieved from https://experiments.springernature.com/articles/10.1007/978-1-61779-359-2_1

- NIH. Ultrasensitive fluorogenic substrates for serine proteases - PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17530865/

- ResearchGate. In vivo efficacy of beta-lactam combinations in treatment of infections... Retrieved from https://www.researchgate.net/publication/285773173_In_vivo_efficacy_of_beta-lactam_combinations_in_treatment_of_infections_due_to_Acinetobacter_baumannii_in_a_mouse_pneumonia_model

- Benchchem. selecting the right inhibitor for serine proteases in different applications. Retrieved from https://www.benchchem.

- Benchchem. The Science of Light and Life: An In-depth Technical Guide to Fluorogenic Protease Substrates. Retrieved from https://www.benchchem.

- PMC. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870530/

- PubMed. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16359174/

- PMC. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC27768/

- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947690/

- bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023-06-06). Retrieved from https://www.biorxiv.org/content/10.1101/2023.06.05.543664v1

- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503741/

- PubMed. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor. (2016-08-15). Retrieved from https://pubmed.ncbi.nlm.nih.gov/27338659/

- MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from https://www.mdpi.com/1420-3049/29/5/1020

- MDPI. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from https://www.mdpi.com/1420-3049/28/19/6810

- PMC. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021-11-11). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623438/

- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from https://edu.rsc.org/resources/selective-c-acylation-of-3-methyl-1-phenyl-pyrazol-5-one/2000122.article

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from https://patents.google.

- ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.. Retrieved from https://www.researchgate.net/figure/Synthesis-of-3-methyl-4-phenyl-1H-pyrazole-5_fig2_380292523

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic C-C Bond Formation Utilizing (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid

Introduction: The Strategic Importance of Pyrazole-Containing Biaryls

The construction of carbon-carbon (C-C) bonds is the foundational grammar of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the vast array of molecular motifs, biaryl and heteroaryl structures are of paramount importance, serving as core scaffolds in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The pyrazole ring, in particular, is a "privileged scaffold" in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to form key interactions with biological targets.[3] Consequently, reagents that facilitate the efficient incorporation of pyrazole-containing fragments are of immense value to researchers in drug development.

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a versatile and powerful building block for this purpose. Its structure combines the desirable pyrazole moiety with a boronic acid functional group, rendering it an ideal coupling partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling, the oxidative Heck-type reaction, and the Sonogashira-type coupling. The protocols herein are designed to be robust and informative, explaining not only the procedural steps but also the underlying chemical principles that govern success.

Core Concept: The Palladium Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While each named reaction has unique aspects, they generally proceed via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is the preeminent method for coupling organoboron compounds with organic halides or triflates.[4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[5][6] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[7][8][9] This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Suzuki-Miyaura Coupling

This protocol provides a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid with various aryl and heteroaryl halides.

Experimental Rationale

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often accelerate the reaction, especially for challenging substrates like aryl chlorides, by promoting the oxidative addition and reductive elimination steps.[6][10] Pre-formed palladium precatalysts (e.g., XPhos Pd G2) are highly efficient as they rapidly generate the active Pd(0) species.[11]

-

Base Selection: The base is critical for activating the boronic acid.[12] K₃PO₄ is a moderately strong base effective for a wide range of substrates, including those with base-sensitive functional groups.[6] Aqueous Na₂CO₃ is a milder and economical alternative, often sufficient for reactive aryl bromides and iodides.[13]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid | Arylating agent | Combi-Blocks |

| Aryl/Heteroaryl Halide (Br, I, Cl, OTf) | Coupling partner | Sigma-Aldrich |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) | Catalyst | Strem Chemicals |

| Phosphine Ligand (e.g., SPhos, XPhos) - if needed | Accelerates catalysis, stabilizes Pd | Sigma-Aldrich |

| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Boronic acid activation | Fisher Scientific |

| Anhydrous 1,4-Dioxane or Toluene | Reaction solvent | Acros Organics |

| Degassed Water | Co-solvent for base | N/A |

| Inert Gas (Nitrogen or Argon) | Prevents catalyst oxidation | Airgas |

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid (1.2–1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (1–5 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio).

-

Heating and Monitoring: Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–120 °C). Monitor the reaction progress by TLC or LC-MS. Reactions with aryl bromides or iodides are often complete within 1-4 hours, while aryl chlorides may require longer times or higher temperatures.[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: General experimental workflow for cross-coupling reactions.

Application Note 2: Oxidative Heck-Type Coupling

The classic Heck reaction couples aryl halides with alkenes.[14] A modern, "halide-free" variation utilizes arylboronic acids as the aryl source.[15] This transformation requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond formation step, as the initial step is a transmetalation with Pd(II), not an oxidative addition to Pd(0).[16]

Experimental Rationale

-

Catalyst and Oxidant: A simple Pd(II) source like Pd(OAc)₂ is typically used. An oxidant is essential for catalyst turnover. Common oxidants include benzoquinone, Cu(OAc)₂, or even molecular oxygen (air).[16][17]

-

Solvent and Additives: The reaction is often run in polar aprotic solvents like DMF or DMSO. Unlike the Suzuki coupling, this reaction is often performed under base-free conditions, broadening its applicability to base-sensitive substrates.[17]

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid | Arylating agent | Combi-Blocks |

| Alkene (e.g., Styrene, n-Butyl Acrylate) | Coupling partner | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals |

| Oxidant (e.g., Benzoquinone, Cu(OAc)₂) | Regenerates Pd(II) catalyst | Acros Organics |

| Anhydrous DMF or Toluene | Reaction solvent | Fisher Scientific |

Detailed Step-by-Step Protocol

-

Reaction Setup: In a vial, combine (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid (1.5 equiv.), the alkene (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the oxidant (e.g., benzoquinone, 1.1 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vial.

-

Heating and Monitoring: Seal the vial and place it in a preheated block at 60–100 °C. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Application Note 3: Sonogashira-Type Coupling

The Sonogashira reaction traditionally couples terminal alkynes with aryl halides.[18] A useful variant employs arylboronic acids as the coupling partner, providing a powerful method for synthesizing arylalkynes.[19][20]

Experimental Rationale

-

Catalyst System: While palladium catalysis is common, some protocols have successfully employed gold catalysts (Au(I)/Au(III) redox cycle) for this transformation under mild conditions.[19][20] For palladium systems, a copper(I) co-catalyst (e.g., CuI) is often used, though copper-free methods exist.[18]

-

Reaction Conditions: The reaction typically requires a base, often an amine base like triethylamine or diisopropylamine, which also serves as the solvent. The reaction is generally performed under mild conditions, sometimes even at room temperature.[18]

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid | Arylating agent | Combi-Blocks |

| Terminal Alkyne (e.g., Phenylacetylene) | Coupling partner | Sigma-Aldrich |

| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Primary catalyst | Strem Chemicals |

| Copper(I) Iodide (CuI) | Co-catalyst | Acros Organics |

| Amine Base (e.g., Triethylamine) | Base and solvent | Fisher Scientific |

| Inert Gas (Nitrogen or Argon) | Prevents side reactions (e.g., Glaser coupling) | Airgas |

Detailed Step-by-Step Protocol

-

Reaction Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid (1.2 equiv.) followed by the solvent (e.g., triethylamine). Stir for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise via syringe.

-